molecular formula C23H20ClN3O3S B2808674 N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-2-ylmethyl)benzamide CAS No. 941878-68-8

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-2-ylmethyl)benzamide

Cat. No. B2808674
M. Wt: 453.94
InChI Key: JRUAZAZTXZRXGV-UHFFFAOYSA-N
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Description

The compound “N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-2-ylmethyl)benzamide” is a derivative of benzothiazole . Benzothiazole derivatives have been synthesized and evaluated for their anti-inflammatory properties . They have also been studied for their potential as quorum sensing inhibitors, which can prevent the formation of biofilm, reduce the production of toxins, and discourage bacteria from developing future resistance .


Synthesis Analysis

The synthesis of similar benzothiazole derivatives involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The structure of benzothiazole derivatives can be analyzed based on IR, 1H, 13C NMR, and mass spectral data . For example, the presence of an amide group can be confirmed by the characteristic C=O stretch in the IR spectrum and the chemical shifts in the NMR spectra .


Chemical Reactions Analysis

The reactivity of benzothiazole derivatives can vary depending on the substituents. For instance, N-oxides have been found to have low reactivity as a 1,3-dipole in cycloaddition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be determined by various analytical techniques. For example, the melting point can be determined by differential scanning calorimetry, and the elemental composition can be determined by CHN analysis .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity : Certain benzamide derivatives have been synthesized and evaluated for their anticancer activity. For instance, benzamide analogues have shown efficacy in vitro against various cancer cell lines, indicating the potential of such compounds in cancer therapy (Ravinaik et al., 2021).
  • Antimicrobial and Anti-inflammatory Properties : Other related compounds have demonstrated antimicrobial and anti-inflammatory activities, highlighting the versatility of benzamide derivatives in developing new therapeutic agents (Chawla, 2016).

Synthetic Methodology

  • Synthetic Routes : Research into the synthesis of benzamide derivatives and their structural analogs has led to the development of novel synthetic routes that can be applied to a wide range of benzamide compounds. This includes innovative methods for constructing complex molecular architectures that are useful in drug discovery and development (Gong Ping, 2007).

Materials Science

  • Photophysical Properties : Some benzamide derivatives exhibit unique photophysical properties, such as aggregation-enhanced emission (AEE) and multi-stimuli-responsive behavior, making them potential candidates for applications in materials science, including organic electronics and sensor development (Srivastava et al., 2017).

Analytical Chemistry

  • Environmental Remediation : Modified benzamide compounds have been utilized as nanoadsorbents for the removal of heavy metals from industrial wastes. This showcases their potential in environmental remediation and pollution control (Zargoosh et al., 2015).

properties

IUPAC Name

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O3S/c1-14-10-11-17(24)21-19(14)26-23(31-21)27(13-15-7-4-5-12-25-15)22(28)16-8-6-9-18(29-2)20(16)30-3/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRUAZAZTXZRXGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=C(C(=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-2-ylmethyl)benzamide

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